molecular formula C15H12O3 B12289472 2,7-Dimethoxy-9H-fluoren-9-one CAS No. 42523-28-4

2,7-Dimethoxy-9H-fluoren-9-one

Cat. No.: B12289472
CAS No.: 42523-28-4
M. Wt: 240.25 g/mol
InChI Key: SLJRSLAKLRNFHF-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O3. It is a derivative of fluorenone, characterized by the presence of two methoxy groups at the 2 and 7 positions on the fluorenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-9H-fluoren-9-one typically involves the alkylation of 2,7-dihydroxy-9H-fluorenone with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium . Another method involves the use of 2,7-dibromo-9H-fluoren-9-one as a starting material, which undergoes a substitution reaction with methoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include fluorenol derivatives, quinones, and various substituted fluorenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Dimethoxy-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Properties

CAS No.

42523-28-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,7-dimethoxyfluoren-9-one

InChI

InChI=1S/C15H12O3/c1-17-9-3-5-11-12-6-4-10(18-2)8-14(12)15(16)13(11)7-9/h3-8H,1-2H3

InChI Key

SLJRSLAKLRNFHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

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